3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid, also known as (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid, is a chiral amino acid derivative characterized by its unique molecular structure and potential applications in medicinal chemistry. It belongs to the class of organic compounds known as amphetamines and derivatives, which are often studied for their biological activities and therapeutic potential. The compound is notable for its amino and hydroxy functional groups, which contribute to its reactivity and interactions with biological systems.
3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid is classified as a small molecule with the molecular formula C18H19NO5. It is recognized for its potential roles in organic synthesis, biological research, and pharmaceutical development.
The synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid typically involves several key steps:
The synthesis may utilize methods such as asymmetric synthesis or catalytic reactions to ensure high yields and purity. Industrial production often involves optimized reaction conditions in automated reactors, along with purification techniques like crystallization or chromatography .
The molecular structure of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid can be represented as follows:
The compound features multiple stereocenters, contributing to its chirality. The structural formula indicates the presence of a hydroxy group, an amino group, and a phenyl ring, which are crucial for its biological interactions .
3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols .
The mechanism of action of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, influencing various biological pathways. Its structural features allow it to form hydrogen bonds and other interactions that enhance binding affinity .
These properties indicate moderate hydrophobicity and suggest potential bioavailability in biological systems .
3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid has several scientific uses:
This compound exemplifies the intersection of chemistry and biology, showcasing its relevance in both research and industrial contexts.
Stereoselective synthesis of the (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA] core represents a foundational step in accessing enantiomerically pure 3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. Two principal methodologies dominate: enzymatic bioreduction and chemical resolution. The enzymatic approach employs engineered d-lactate dehydrogenase (d-LDH) mutants coupled with cofactor regeneration systems. Site-directed mutagenesis of Lactobacillus bulgaricus d-LDH (e.g., Y52L/F299Y mutant) enhances catalytic efficiency toward the non-natural substrate 2-oxo-4-phenylbutyric acid (OPBA), achieving a turnover number (kcat) of 15.2 s-1 and enantiomeric excess (ee) >99.5% [4]. Co-expression with Candida boidinii formate dehydrogenase (FDH) in Escherichia coli enables NADH regeneration using formate, yielding (R)-HPBA at 165 g·L-1·d-1 space-time yield with minimal byproducts [3] [4].
Chemical resolution leverages chiral auxiliaries like (−)-menthol. Ethyl 2-oxo-4-phenylbutyrate undergoes stereoselective esterification followed by crystallization-driven diastereomer separation. Hydrolysis of the (R)-menthyl ester then delivers (R)-HPBA with 98% ee. This method achieves 41% isolated yield but requires stringent temperature control (−20°C) during crystallization to suppress racemization [2].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods for (R)-HPBA
Method | Catalyst/Reagent | Yield (%) | ee (%) | Productivity | Key Limitation |
---|---|---|---|---|---|
Enzymatic reduction | d-LDHY52L/F299Y + FDH | 95 | >99.5 | 165 g·L−1·d−1 | Substrate inhibition >100 mM |
Chiral resolution | (−)-Menthol | 41 | 98 | Batch-dependent | Low yield due to diastereomer loss |
Catalytic hydrogenation | Ru-BINAP complex | 89 | 96 | TOF = 500 h−1 | High catalyst loading (S/C=100) |
Reaction optimization focuses on mitigating substrate inhibition in enzymatic systems. Fed-batch OPBA addition at 75 mM maintains reaction linearity, while cosolvents (e.g., 10% dimethyl sulfoxide) enhance OPBA solubility without denaturing enzymes [4]. For chemical routes, solvent selection critically influences diastereomeric excess; hexane/ethyl acetate (8:2) maximizes crystallization efficiency [2].
The benzyloxycarbonyl (Cbz) group serves as a robust nitrogen-protecting moiety during the synthesis of 3-amino-2-hydroxy-4-phenylbutyric acid derivatives. Installation occurs via Schotten-Baumann conditions: 3-amino-2-hydroxy-4-phenylbutyric acid reacts with benzyl chloroformate (Cbz-Cl) in biphasic dichloromethane/water containing sodium bicarbonate, yielding the Cbz-protected intermediate at 85–92% efficiency. Critical parameters include:
Deprotection employs hydrogenolysis or acidolysis. Catalytic hydrogen transfer (10% Pd/C, cyclohexene in ethanol) cleaves the Cbz group quantitatively within 2 hours at 25°C, avoiding harsh acids that may degrade the β-hydroxy acid scaffold. Alternative acid-mediated deprotection uses hydrobromic acid in acetic acid (33% v/v), though this risks esterification of the carboxylic acid moiety [8].
Table 2: Protection-Deprotection Performance Under Varied Conditions
Step | Reagents/Conditions | Yield (%) | Purity | Key Side Reactions |
---|---|---|---|---|
Protection | Cbz-Cl, NaHCO3, CH2Cl2/H2O, 0°C | 92 | >99% | None observed |
Cbz-Cl, NaOH, THF/H2O, 5°C | 85 | 95% | Di-Cbz adduct (3–5%) | |
Deprotection | 10% Pd/C, H2 (1 atm), EtOH | 98 | >99% | None observed |
HBr/AcOH (33%), 25°C | 90 | 88% | Ethyl ester formation (8–10%) |
Stability studies confirm the Cbz group resists β-elimination under basic conditions (pH ≤12) but undergoes slow cleavage upon prolonged exposure to strong nucleophiles (e.g., hydrazine) [5].
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid into peptide chains, notably for angiotensin-converting enzyme (ACE) inhibitor precursors. The C-terminus is anchored to Wang resin via ester linkage using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) catalysis, achieving >95% loading efficiency. Key advancements include:
Chiral epoxy intermediates like (2S,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane serve as electrophiles for nucleophilic ring-opening on solid supports. Resin-bound amines attack the epoxide C1 position, yielding N-linked hydroxymethyl analogues with regioselectivity >98:2 (C1 vs C2 opening). This route facilitates synthesis of ACE inhibitor motifs such as benazepril and quinapril .
Table 3: Building Blocks for Solid-Phase Synthesis of Peptide Analogues
Resin Anchor | Linker Chemistry | Coupled Building Block | Elongation Efficiency | Final Purity |
---|---|---|---|---|
Wang resin | Ester | 3-Cbz-amino-2-OH-4-Ph-butyric acid | 92% per cycle | 89% |
Rink amide | Amide | (2S,3S)-Epoxy-Cbz-phenylbutane | 88% per cycle | 85% |
HMBA resin | Hydrazide | Cbz-protected acid | 90% per cycle | 91% |
Critical challenges include diketopiperazine formation during dipeptide synthesis, suppressed by in situ neutralization protocols and elevated reaction temperatures (50°C) [6]. Cleavage from resin employs trifluoroacetic acid (TFA)/dichloromethane (95:5), preserving acid-labile Cbz groups while liberating peptides in 82–89% yield [8].
Catalytic asymmetric hydrogenation provides atom-economic access to the chiral β-hydroxy acid backbone of 3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid precursors. Substrates like ethyl 2-benzamido-2-(4-phenylbut-3-enoate undergo hydrogenation using rhodium(I) or ruthenium(II) complexes with chiral bisphosphine ligands. Key systems include:
Ligand fine-tuning profoundly influences enantioselectivity. Electron-donating substituents on BINAP (e.g., 4-MeO) enhance Ru catalyst activity but reduce ee (from 94% to 86%), whereas sterically hindered ligands like DTBM-SEGPHOS maintain >99% ee albeit with slower kinetics [7]. Hydrogen pressure modulates diastereoselectivity in N-Cbz-protected substrates: 10 bar H2 favors syn-addition (dr = 9:1), while >50 bar promotes isomerization to the anti-product (dr = 3:1) [6].
Recent advances focus on heterogeneous catalysts. Pd nanoparticles immobilized on chiral silica reduce ethyl 2-oxo-4-phenylbutyrate with 91% ee and recyclability for 5 cycles, though initial activity remains 30% lower than homogeneous counterparts [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: